tert-Butyl 4-{[2-(methoxycarbonyl)phenyl]carbonyl}piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-{[2-(methoxycarbonyl)phenyl]carbonyl}piperazine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxycarbonyl-benzoyl group and a tert-butyl ester group. Its molecular formula is C18H24N2O5, and it has a molecular weight of 348.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-{[2-(methoxycarbonyl)phenyl]carbonyl}piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 2-(Methoxycarbonyl)benzoic acid, which is then reacted with piperazine to form the intermediate product. This intermediate is subsequently esterified with tert-butyl chloroformate under controlled conditions to yield the final compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-{[2-(methoxycarbonyl)phenyl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles under acidic or basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl 4-{[2-(methoxycarbonyl)phenyl]carbonyl}piperazine-1-carboxylate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is utilized in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is employed in the production of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of tert-Butyl 4-{[2-(methoxycarbonyl)phenyl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its effects and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methoxycarbonyl)benzoic acid
- Piperazine-1-carboxylic acid tert-butyl ester
- 4-(Benzoyl)-piperazine-1-carboxylic acid tert-butyl ester
Uniqueness
tert-Butyl 4-{[2-(methoxycarbonyl)phenyl]carbonyl}piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable in various research applications .
Properties
IUPAC Name |
tert-butyl 4-(2-methoxycarbonylbenzoyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-18(2,3)25-17(23)20-11-9-19(10-12-20)15(21)13-7-5-6-8-14(13)16(22)24-4/h5-8H,9-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWMIBDXYAOOOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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